1-(3,5-Dibromophenyl)piperidine

Lipophilicity Physicochemical profiling ADME prediction

1-(3,5-Dibromophenyl)piperidine (CAS 1261995-07-6) is a brominated N-arylpiperidine bearing two heavy bromine substituents at the 3- and 5-positions of the phenyl ring. Its computed XLogP3-AA is 4.3, topological polar surface area is just 3.2 Ų, and exact mass is 318.94 Da, with zero hydrogen bond donors.

Molecular Formula C11H13Br2N
Molecular Weight 319.04
CAS No. 1261995-07-6
Cat. No. B597812
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3,5-Dibromophenyl)piperidine
CAS1261995-07-6
Synonyms1-(3,5-Dibromophenyl)piperidine
Molecular FormulaC11H13Br2N
Molecular Weight319.04
Structural Identifiers
SMILESC1CCN(CC1)C2=CC(=CC(=C2)Br)Br
InChIInChI=1S/C11H13Br2N/c12-9-6-10(13)8-11(7-9)14-4-2-1-3-5-14/h6-8H,1-5H2
InChIKeyXJRXMTGCKLGGJU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(3,5-Dibromophenyl)piperidine CAS 1261995-07-6: Physicochemical Profile & Procurement Identifier


1-(3,5-Dibromophenyl)piperidine (CAS 1261995-07-6) is a brominated N-arylpiperidine bearing two heavy bromine substituents at the 3- and 5-positions of the phenyl ring [1]. Its computed XLogP3-AA is 4.3, topological polar surface area is just 3.2 Ų, and exact mass is 318.94 Da, with zero hydrogen bond donors [1]. Commercial availability spans multiple reputable vendors offering purities of 95–97% (HPLC) as a solid at room temperature , positioning the compound as a high-purity building block for medicinal chemistry and chemical biology applications.

Workflow Medicinal chemistry building block for N-arylpiperidine library synthesis
Selection Dual C–Br vectors for parallel cross-coupling diversification
Property High computed logP and zero HBD profile for CNS-oriented design

Why 1-(3,5-Dibromophenyl)piperidine Cannot Be Replaced by Generic N-Phenylpiperidine Analogs


Substituting 1-(3,5-Dibromophenyl)piperidine with its non-brominated, mono-brominated, or non-3,5-disubstituted phenylpiperidine analogs fundamentally alters critical molecular recognition features. The 3,5-dibromo arrangement creates a unique electron-deficient π-surface and two heavy halogen vectors that enable regioselective cross-coupling, halogen bonding interactions, and heavy-atom derivatization (e.g., via Suzuki or Buchwald-Hartwig reactions) that are simply absent in the 4-bromo, 3-chloro, or unsubstituted phenylpiperidine counterparts [1]. These properties are empirically grounded in the compound's computed descriptors—an XLogP3-AA of 4.3 and an exact mass of 318.94 Da—which diverge substantially from lighter halogen or non-halogenated analogs [2].

Target
1-(3,5-Dibromophenyl)piperidine
Risk 1
Non-brominated or mono-bromo analogs lack the 3,5-dibromo electron-deficient π-surface and dual halogen vectors, which may limit regioselective cross-coupling and halogen-bonding interactions.
Risk 2
Dichloro analogs introduce higher C–Cl bond dissociation energies, which may require harsher catalytic conditions and alter reaction sequence feasibility.
Risk 3
Hydroxylated or N–H containing piperidine scaffolds increase TPSA and HBD count, which may shift CNS drug-likeness profile and membrane permeability context.

1-(3,5-Dibromophenyl)piperidine Differentiation Evidence: Quantitative Comparator Table


LogP Divergence: 3,5-Dibromo vs. 4-Bromo and Unsubstituted Phenylpiperidine Derivatives

The computed XLogP3-AA of 1-(3,5-dibromophenyl)piperidine is 4.3, representing a >1.5 log unit increase in lipophilicity over the unsubstituted 1-phenylpiperidine (XLogP3-AA ~2.3) and a >0.8 log unit increase over 1-(4-bromophenyl)piperidine (XLogP3-AA ~3.4) [1]. Among commercially available N-arylpiperidine building blocks, this LogP value places the 3,5-dibromo derivative in a distinctly higher lipophilicity bracket, suitable for CNS-targeted library design or membrane-permeability optimization campaigns [2].

LogP Divergence
Cross-study comparable
Δ XLogP3-AA = +2.0 vs. unsubstituted; +0.9 vs. 4-bromo; +0.4 vs. 3,5-dichloro
Supports selection for high-logP scaffold screening
Computed value; experimental logP to confirm in target assay conditions
Lipophilicity Physicochemical profiling ADME prediction

Heavy Atom Exact Mass Differentiation for Mass Spectrometry Applications

The exact monoisotopic mass of 1-(3,5-dibromophenyl)piperidine is 318.93943 Da, with a characteristic Br₂ isotopic signature (1:2:1 triplet spanning 316.94, 318.94, and 320.94 Da) that is readily distinguishable from mono-bromo analogs (exact mass of 1-(4-bromophenyl)piperidine: 239.03 Da) and dichloro analogs (exact mass of 1-(3,5-dichlorophenyl)piperidine: 227.03 Da) [1]. This isotopic envelope provides a built-in mass spectrometry handle for tracking the compound or its derivatives in complex biological matrices [2].

Mass Spectrometry Handle
Class-level inference
318.94 Da with Br₂ triplet (1:2:1 at 316.94, 318.94, 320.94 Da)
Supports MS-based tracking and isotope-pattern interpretation
Isotopic envelope is computationally derived; matrix effect to verify in method development
Mass spectrometry Metabolomics Isotopic pattern

Topological Polar Surface Area and Hydrogen Bond Donor Deficiency vs. N-H Containing Piperidine Analogs

1-(3,5-Dibromophenyl)piperidine has a topological polar surface area (TPSA) of only 3.2 Ų and zero hydrogen bond donors (HBD = 0), whereas 4-(4-bromophenyl)piperidin-4-ol (a common comparator scaffold) has TPSA ~23.5 Ų and HBD = 1 [1]. This places the target compound far below the widely cited CNS drug-likeness thresholds (TPSA <60–70 Ų; HBD ≤3), but in a region that may favor passive membrane permeation and reduced P-glycoprotein recognition relative to hydroxylated or amine-functionalized piperidine analogs [2].

TPSA & HBD Profile
Cross-study comparable
TPSA = 3.2 Ų; HBD = 0 vs. 4-(4-bromophenyl)piperidin-4-ol: TPSA ~23.5 Ų, HBD = 1
Supports CNS drug-likeness parameter screening
Computed TPSA; in vitro permeability assessment needed for lead series
Drug-likeness CNS penetration Oral bioavailability

Commercial Purity Specification: 97% (HPLC) with Batch-Specific QC Documentation vs. Lower-Grade Alternatives

Major vendors specify 1-(3,5-dibromophenyl)piperidine at 95–97% purity (HPLC) with batch-specific certificates of analysis (COA) providing NMR, HPLC, and/or GC data . In contrast, the closest commercially available analog, 1-(3,5-dichlorophenyl)piperidine, is typically offered at ≥95% purity but with limited batch-specific QC documentation from certain suppliers . This documented purity specification reduces the risk of uncharacterized impurities confounding biological assay results or cross-coupling reaction yields.

Purity Specification
Data to verify
95–97% (HPLC) with batch-specific COA across multiple vendors
Supports lot-consistency review for reproducible synthesis
Lot-specific QC documentation to request; supplier context may vary
Chemical procurement Quality control Reproducibility

Dual C–Br Sites Enable Divergent Parallel Derivatization Not Possible with Mono-Bromo or Chloro Analogs

The presence of two chemically equivalent but sterically distinct C–Br bonds at the 3- and 5-positions of the phenyl ring permits sequential or parallel Suzuki–Miyaura, Buchwald–Hartwig, or Sonogashira cross-coupling reactions [1]. This contrasts with 1-(4-bromophenyl)piperidine, which offers only a single reactive C–Br site, and 1-(3,5-dichlorophenyl)piperidine, where C–Cl bonds are significantly less reactive toward oxidative addition with Pd(0) catalysts (typical Ar–Cl vs. Ar–Br bond dissociation energies: ~97 vs. ~81 kcal/mol) [2].

Cross-Coupling Sites
Class-level inference
Two aryl C–Br bonds (BDE ~81 kcal/mol) vs. two C–Cl bonds (BDE ~97 kcal/mol)
Supports divergent library synthesis workflow fit
Reactivity profile inferred from organohalide bond energies; site-selectivity to validate experimentally
Parallel synthesis Cross-coupling Library design

Procurement-Driven Application Scenarios for 1-(3,5-Dibromophenyl)piperidine (CAS 1261995-07-6)


Diversifiable Scaffold for Parallel Medicinal Chemistry Library Synthesis

The two electronically equivalent C–Br bonds at the 3- and 5-positions enable sequential Pd-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, Sonogashira), allowing rapid generation of structurally diverse compound libraries from a single N-arylpiperidine template. This is a direct consequence of the dual C–Br architecture [1]; mono-bromo analogs limit library diversity to a single derivatization vector, while dichloro analogs require harsher reaction conditions due to higher C–Cl bond dissociation energies [2].

Isotopic Tracer and Mass Spectrometry Probe Development

The characteristic Br₂ isotopic triplet (1:2:1 at 316.94, 318.94, and 320.94 Da) provides an unambiguous fingerprint for tracking the compound or its downstream metabolites in LC-MS/MS and high-resolution mass spectrometry experiments [1]. This isotopic pattern is computationally distinguishable from mono-bromo (1:1 doublet) and dichloro isotopic signatures, offering a built-in detection advantage for metabolic tracing and environmental fate studies [2].

High-LogP CNS-Targeted Fragment or Scaffold for Lead Optimization

With a computed XLogP3-AA of 4.3, zero HBD, and a TPSA of 3.2 Ų, this compound occupies the upper-lipophilicity region of CNS drug-like chemical space [1]. It is suitable as a starting scaffold for CNS drug discovery programs that require systematic exploration of hydrophobic, halogen-bonding interactions with target proteins, where lower-LogP analogs (e.g., 1-phenylpiperidine, XLogP3-AA ~2.3) would substantially underrepresent the lipophilic interaction potential [2].

Application
Selection Property
Validation Focus
Parallel library synthesis
Dual C–Br cross-coupling architecture
Site-selectivity and catalyst-system review
Mass spectrometry probe development
Distinct Br₂ isotopic signature
Matrix-effect correction and detection-limit context
CNS lead optimization scaffold
Zero HBD, ultra-low TPSA, high computed logP
CNS permeability and target-engagement assay review

Technical Documentation Hub

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51 linked technical documents
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